N-(2-(ethylthio)-4-phenylthiazol-5-yl)-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving amide bond formation and thiazole ring formation . The exact methods would depend on the starting materials and the desired route of synthesis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely involve a complex three-dimensional arrangement due to the presence of the thiazole ring and the amide group .Chemical Reactions Analysis
This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the thiazole ring could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Antitrypanosomal Activity
One notable application involves the synthesis and evaluation of thiazole derivatives for their activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. The study synthesized a series of derivatives, finding several with potent in vitro activity, although in vivo efficacy in mice was limited by poor metabolic stability. This research suggests the potential of thiazole compounds in developing treatments for trypanosomiasis (Patrick et al., 2016).
Synthetic Methodologies
Research into the chemoselective synthesis of 2,4,5-trisubstituted thiazoles highlights the versatility of thiazole derivatives. The one-step chemoselective thionation-cyclization of highly functionalized enamides, facilitated by Lawesson's reagent, is an efficient route to these compounds, showcasing the synthetic utility of thiazole scaffolds in medicinal chemistry (Kumar, Parameshwarappa, & Ila, 2013).
Photophysical Properties
The synthesis and investigation of benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives reveal the effects of solvent polarity on absorption-emission properties. These compounds exhibit excited state intra-molecular proton transfer pathways, demonstrating the photophysical applications of thiazole derivatives in materials science (Padalkar et al., 2011).
Anticancer Activity
A study on the synthesis and anticancer evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety indicates significant anticancer activity against Hepatocellular carcinoma cell lines. This work emphasizes the potential of thiazole compounds as scaffolds for developing novel anticancer agents (Gomha et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-2-24-20-22-18(16-11-7-4-8-12-16)19(25-20)21-17(23)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXFZIAVOAQKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)NC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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